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molecular formula C10H13NO2 B2498197 3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione CAS No. 77903-18-5

3-methyl-3,4,7,8-tetrahydro-2,5(1H,6H)-quinolinedione

Cat. No. B2498197
M. Wt: 179.219
InChI Key: FLMLEBLKNYPOER-UHFFFAOYSA-N
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Patent
US05068334

Procedure details

Prepared analogously to Example G from 1-amino- cyclohexen-3-one and methacrylic acid in an autoclave for a period of one hour at 180° C. Recrystallisation is from methanol and subsequently from a mixture of ethyl acetate/ethanol (3:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9](O)(=[O:13])[C:10]([CH3:12])=[CH2:11]>>[CH3:11][CH:10]1[CH2:12][C:3]2[C:4](=[O:8])[CH2:5][CH2:6][CH2:7][C:2]=2[NH:1][C:9]1=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Recrystallisation
ADDITION
Type
ADDITION
Details
is from methanol and subsequently from a mixture of ethyl acetate/ethanol (3:1)

Outcomes

Product
Name
Type
Smiles
CC1C(NC=2CCCC(C2C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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